2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide hydrochloride
CAS No.: 1221723-43-8
Cat. No.: VC3362036
Molecular Formula: C12H17ClN2O2
Molecular Weight: 256.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221723-43-8 |
|---|---|
| Molecular Formula | C12H17ClN2O2 |
| Molecular Weight | 256.73 g/mol |
| IUPAC Name | 2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide;hydrochloride |
| Standard InChI | InChI=1S/C12H16N2O2.ClH/c13-7-9-2-1-3-11(6-9)16-8-12(15)14-10-4-5-10;/h1-3,6,10H,4-5,7-8,13H2,(H,14,15);1H |
| Standard InChI Key | OCLJMDRPEWCIBI-UHFFFAOYSA-N |
| SMILES | C1CC1NC(=O)COC2=CC=CC(=C2)CN.Cl |
| Canonical SMILES | C1CC1NC(=O)COC2=CC=CC(=C2)CN.Cl |
Introduction
Basic Identification and Chemical Properties
2-[3-(Aminomethyl)phenoxy]-N-cyclopropylacetamide hydrochloride is a synthetic organic compound with precise chemical identifiers that facilitate its recognition and classification in chemical databases and research literature. The compound is characterized by several key identifiers and properties that distinguish it from other chemical entities.
Chemical Identifiers
The primary identification for this compound is through its CAS (Chemical Abstracts Service) registry number, which serves as a unique identifier in chemical databases worldwide. This compound is registered under CAS No. 1221723-43-8 . Additional identifiers include its molecular formula, C12H17ClN2O2, which indicates its elemental composition consisting of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms. The molecular weight of the compound is precisely calculated as 256.73 g/mol, which is an important parameter for laboratory calculations and formulations .
The IUPAC nomenclature provides the standardized chemical name: 2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide;hydrochloride. For computational chemistry and chemical database applications, the compound is also identified by its Standard InChI: InChI=1S/C12H16N2O2.ClH/c13-7-9-2-1-3-11(6-9)16-8-12(15)14-10-4-5-10;/h1-3,6,10H,4-5,7-8,13H2,(H,14,15);1H, and its Standard InChIKey: OCLJMDRPEWCIBI-UHFFFAOYSA-N . The SMILES notation, C1CC1NC(=O)COC2=CC=CC(=C2)CN.Cl, provides a linear string representation of the molecular structure .
Structural Characteristics
The molecular structure of 2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide hydrochloride features several distinct functional groups that contribute to its chemical properties and potential reactivity in various research applications.
Functional Groups and Structural Elements
The compound contains several key structural elements:
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A phenoxy group (phenyl ether) that serves as the central scaffold of the molecule
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An aminomethyl group (-CH2NH2) attached to the meta position of the phenyl ring
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An N-cyclopropylacetamide moiety connected to the phenoxy group
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A hydrochloride salt form, where the protonated amine group is paired with a chloride counter ion
This unique combination of functional groups creates a molecule with both polar and non-polar regions, potentially enabling interactions with various biological targets and chemical reagents. The presence of the protonated amine group in the hydrochloride salt form would likely influence its solubility profile and acid-base properties.
Research Applications
2-[3-(Aminomethyl)phenoxy]-N-cyclopropylacetamide hydrochloride is primarily utilized in research settings, with several potential applications documented in the scientific literature.
Current Research Applications
The compound is classified under the category of research and laboratory chemicals, where it serves several important functions:
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Reference Material: It is used as a reference standard or analytical marker in laboratory settings.
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Chemical Synthesis: The compound functions as an intermediate in organic synthesis pathways, potentially leading to more complex molecules with biological activity.
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Drug Impurity Standard: It can be employed as a reference substance for drug impurities in pharmaceutical quality control and analytical testing .
These applications highlight the compound's utility in controlled laboratory environments, particularly in chemical research and pharmaceutical development contexts.
| Parameter | Specification |
|---|---|
| Appearance | Solid |
| Purity | ≥95-98% |
| Available Quantities | 50mg, 100mg, 250mg, 500mg, 1g, 2.5g |
| Storage Recommendation | -20°C for long-term storage |
| Research Use | For laboratory research only |
This table is derived from information provided across multiple supplier listings .
Future Research Directions
While current literature on 2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide hydrochloride is somewhat limited, several promising avenues for future research can be identified.
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